molecular formula C21H25N3O2 B7552178 2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide

2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide

Katalognummer B7552178
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: XQBIGYUVUFRRFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide, commonly known as ACY-1215, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

ACY-1215 has been extensively studied for its potential in treating cancer, particularly multiple myeloma. In preclinical studies, ACY-1215 has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which plays a critical role in the growth and survival of cancer cells. ACY-1215 has also been shown to enhance the activity of proteasomes, which are responsible for the degradation of misfolded proteins in cancer cells.

Wirkmechanismus

The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which leads to the accumulation of misfolded proteins in cancer cells. This accumulation of misfolded proteins triggers the unfolded protein response (UPR), which ultimately leads to the death of cancer cells. In addition, ACY-1215 enhances the activity of proteasomes, which further contributes to the degradation of misfolded proteins in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 are primarily related to its inhibition of HDAC6 and enhancement of proteasome activity. In preclinical studies, ACY-1215 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. ACY-1215 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ACY-1215 for lab experiments is its specificity for HDAC6, which reduces the potential for off-target effects. ACY-1215 is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of ACY-1215 is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of ACY-1215. One potential direction is the development of more potent analogs of ACY-1215 that could be more effective in treating cancer and other diseases. Another direction is the investigation of the potential of ACY-1215 in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the effects of ACY-1215 on other cellular pathways and processes could be further explored to gain a better understanding of its mechanism of action.

Synthesemethoden

The synthesis of ACY-1215 involves the reaction of aniline with 2-(cyclopentanecarbonylamino)ethylamine in the presence of benzoyl chloride. This reaction results in the formation of ACY-1215, which can be purified using various methods such as column chromatography and recrystallization.

Eigenschaften

IUPAC Name

2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(16-8-4-5-9-16)22-14-15-23-21(26)18-12-6-7-13-19(18)24-17-10-2-1-3-11-17/h1-3,6-7,10-13,16,24H,4-5,8-9,14-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBIGYUVUFRRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCNC(=O)C2=CC=CC=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.